molecular formula C11H13NO4 B2885097 4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid CAS No. 949840-28-2

4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid

Cat. No.: B2885097
CAS No.: 949840-28-2
M. Wt: 223.228
InChI Key: GDANEWMGCYYROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid involves several steps. One common synthetic route includes the reaction of ethylamine with 2-oxoethoxybenzoic acid under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the ethylamino group can be replaced with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not intended for therapeutic use, it is used in research to understand biochemical pathways and potential drug targets.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid involves its interaction with specific molecular targets. The ethylamino group allows the compound to bind to certain proteins or enzymes, affecting their activity. This interaction can modulate biochemical pathways and cellular processes, making it a valuable tool in research .

Comparison with Similar Compounds

4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid can be compared with other similar compounds such as:

    4-[2-(Methylamino)-2-oxoethoxy]benzoic acid: This compound has a methylamino group instead of an ethylamino group, which can affect its reactivity and binding properties.

    4-[2-(Propylamino)-2-oxoethoxy]benzoic acid: The presence of a propylamino group can lead to different chemical and biological properties compared to the ethylamino derivative.

The uniqueness of this compound lies in its specific ethylamino group, which provides distinct reactivity and binding characteristics .

Properties

IUPAC Name

4-[2-(ethylamino)-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-12-10(13)7-16-9-5-3-8(4-6-9)11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDANEWMGCYYROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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